2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate
Description
The compound 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate is a synthetic small molecule featuring a benzo[d]imidazole core substituted with 5,6-dimethyl groups. This heterocyclic moiety is linked via a methylene bridge to a piperidine ring, which is further connected to an acetamide group terminating in a 2-(trifluoromethyl)phenyl substituent. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical chemistry .
Benzoimidazole formation: Condensation of o-phenylenediamine derivatives with aldehydes under acidic conditions.
Piperidine functionalization: Alkylation or amination reactions to introduce the methylene-linked piperidine.
Acetamide coupling: Activation of the carboxylic acid (e.g., via HOBt/EDC) followed by reaction with 2-(trifluoromethyl)aniline.
Salt formation: Precipitation with oxalic acid to yield the oxalate salt .
Key structural features include:
Properties
IUPAC Name |
2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N4O.C2H2O4/c1-16-11-21-22(12-17(16)2)31(15-28-21)13-18-7-9-30(10-8-18)14-23(32)29-20-6-4-3-5-19(20)24(25,26)27;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3,(H,29,32);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUUZYSDVBUSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC4=CC=CC=C4C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate (CAS No. 1351653-12-7) is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.5 g/mol. The structure features a benzimidazole core, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the piperidine and trifluoromethyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O6 |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 1351653-12-7 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Benzimidazole derivatives, including the compound in focus, have shown significant antimicrobial activity against various pathogens. Research indicates that compounds with a benzimidazole nucleus exhibit broad-spectrum antibacterial properties.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial properties of benzimidazole derivatives, it was found that certain analogs displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one discussed showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
The benzimidazole scaffold is also recognized for its anticancer potential. Studies have demonstrated that derivatives can inhibit tumor cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in cancer progression.
Research Findings
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- In Vitro Studies : Several derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Anti-inflammatory Properties
Benzimidazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Experimental Evidence
Research has indicated that specific benzimidazole compounds can reduce inflammation markers in animal models of arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological effects.
Key Structural Features
- Substituents : The presence of electron-withdrawing groups (like trifluoromethyl) can enhance potency.
- Linker Variations : Alterations in the piperidine moiety can affect bioavailability and receptor binding affinity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl group | Increases potency |
| Piperidine variation | Affects bioavailability |
| Benzimidazole core changes | Alters receptor specificity |
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Analogues
*Calculated from molecular formula. †Approximated from evidence.
Substituent Impact Analysis:
- Cyclohexyl substitution (10VP91) increases lipophilicity, favoring blood-brain barrier penetration .
- Acetamide Tail Variations: Trifluoromethylphenyl (target compound) offers strong electron-withdrawing effects, enhancing receptor affinity through polar interactions. This group is more hydrophobic than the phenethyl group in , which may reduce off-target interactions .
Counterion Effects :
The oxalate salt in the target compound and improves aqueous solubility compared to free bases (e.g., 10VP91), facilitating in vivo administration .
Computational Similarity and Bioactivity Profiling
Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (~60–70%) to and analogues, primarily due to shared piperidine-acetamide scaffolds. However, the 5,6-dimethyl and trifluoromethyl groups reduce similarity to compounds with smaller substituents (e.g., 10VP91) .
Clustering analysis () suggests that benzoimidazole derivatives with aryl-acetamide tails (e.g., target compound, 9c) may share bioactivity profiles targeting enzymes or GPCRs, whereas bicyclic analogues (10VP91) likely diverge in mechanism .
Q & A
Basic: What analytical techniques are recommended for confirming the structural identity and purity of this compound?
Answer:
The compound’s structural identity and purity can be confirmed using a combination of:
- Nuclear Magnetic Resonance (NMR): To resolve proton and carbon environments, particularly for the benzoimidazole, piperidine, and trifluoromethylphenyl moieties.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Elemental Analysis (CHN): To validate empirical formula compliance .
Basic: What synthetic strategies are typically employed for preparing this compound?
Answer:
Synthesis involves multi-step reactions:
Core Assembly: Coupling the benzoimidazole-piperidine moiety with the trifluoromethylphenylacetamide backbone via nucleophilic substitution or amidation.
Oxalate Salt Formation: Reacting the free base with oxalic acid in polar solvents (e.g., ethanol) under reflux.
Purification: Column chromatography or recrystallization in solvents like acetonitrile.
Key conditions include using DMF as a solvent, NaBH₄ for reductions, and TLC/HPLC for monitoring .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
SAR strategies include:
- Systematic Substituent Variation: Modifying the benzoimidazole (e.g., 5,6-dimethyl vs. halogenated analogs) or piperidine linker length.
- Bioisosteric Replacement: Swapping the trifluoromethylphenyl group with other electron-withdrawing groups (e.g., nitro, cyano).
- In Silico Docking: Predicting binding affinity to targets (e.g., enzymes, receptors) using software like AutoDock.
Example SAR Table (Analogs from Literature):
| Compound Modification | Biological Activity Trend | Reference |
|---|---|---|
| Replacement of CF₃ with NO₂ | ↑ Cytotoxicity | |
| Extension of piperidine linker | ↓ Solubility, ↑ Selectivity |
Advanced: What mechanisms might explain this compound’s potential biological activity?
Answer:
Based on structural analogs:
- Enzyme Inhibition: The benzoimidazole core may intercalate into ATP-binding pockets (e.g., kinase inhibition).
- Receptor Antagonism: The piperidine moiety could modulate G-protein-coupled receptors (GPCRs), such as histamine receptors.
- Apoptosis Induction: Trifluoromethyl groups enhance cellular uptake, potentially disrupting mitochondrial membranes .
Advanced: How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Answer:
Contradictions may arise from:
- Assay Conditions: Differences in pH, serum content, or incubation time.
- Cell Line Variability: Genetic drift or expression levels of target proteins.
- Compound Stability: Degradation in DMSO or aqueous buffers.
Resolution Methods:
- Standardize protocols (e.g., CLSI guidelines).
- Validate purity via HPLC before assays.
- Use orthogonal assays (e.g., SPR alongside cell-based tests) .
Advanced: What computational methods are suitable for predicting binding modes and pharmacokinetics?
Answer:
- Molecular Docking: Use Schrödinger Suite or MOE to model interactions with targets (e.g., kinases, GPCRs).
- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER/GROMACS).
- ADMET Prediction: Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration .
Advanced: How can metabolic stability be evaluated for this compound?
Answer:
- In Vitro Assays:
- Microsomal Incubations: Monitor degradation rates in human liver microsomes (HLM) with NADPH cofactor.
- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4 inhibition assays).
- Metabolite ID: LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
Answer:
- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for solubility.
- Catalyst Optimization: Use Pd/C for hydrogenation or TEMPO for oxidations.
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman for real-time monitoring.
Example Optimization Table:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 60°C | 15% ↑ |
| Catalyst (Pd/C) | 5 wt% | 20% ↑ |
| Reaction Time | 12 h | 10% ↑ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
